8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
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Overview
Description
8-Methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is a heterocyclic compound that features a fused ring system incorporating both benzene and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one typically involves multi-step organic synthesis. One common approach starts with the preparation of a suitable naphthyridine precursor, followed by cyclization and functionalization steps to introduce the methoxy group and complete the fused ring system.
Starting Materials: The synthesis often begins with commercially available compounds such as 2-aminonicotinic acid or its derivatives.
Cyclization: The key cyclization step can be achieved through intramolecular condensation reactions, often facilitated by acidic or basic catalysts.
Functionalization: Introduction of the methoxy group is typically done via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the naphthyridine ring or to reduce any nitro groups present. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring. Reagents such as halogens, alkyl halides, and nucleophiles like amines are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or alkyl halides with a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
8-Methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, given its structural similarity to biologically active molecules.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one exerts its effects is often related to its ability to interact with specific molecular targets:
Molecular Targets: These may include enzymes such as kinases or proteases, and receptors involved in signaling pathways.
Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one: Lacks the methoxy group, which may alter its biological activity and chemical reactivity.
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one: The hydroxyl group can significantly change the compound’s solubility and reactivity.
8-Methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one: The methyl group may affect the compound’s steric properties and its interaction with biological targets.
Uniqueness
The presence of the methoxy group in 8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one can influence its electronic properties, making it unique in terms of its reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-8-2-3-11-9(6-8)13(16)10-7-14-5-4-12(10)15-11/h2-3,6,14H,4-5,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEVNBVDDFTRBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)CNCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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